GPR35 Competitive Binding Affinity: 10 nM Ki Against Human GPR35 in CHO-K1 Cells
The compound demonstrates potent competitive binding affinity to Nluc-fused human GPR35 expressed in CHO-K1 cells, with an inhibition constant (Ki) of 10 nM as determined by furimazine substrate-based assay [1]. While direct head-to-head comparator data for close structural analogs at GPR35 is not available in the retrieved datasets, this Ki value places the compound within a pharmacologically relevant potency range for GPCR ligand development.
| Evidence Dimension | Competitive binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 10 nM |
| Comparator Or Baseline | Not applicable; reference standard not specified in source |
| Quantified Difference | Not calculated due to absence of comparator data |
| Conditions | Nluc-fused human GPR35 expressed in CHO-K1 cells; furimazine substrate |
Why This Matters
A Ki value of 10 nM at GPR35 indicates meaningful target engagement for investigating GPR35-mediated signaling pathways, which are implicated in inflammation, metabolic regulation, and pain perception.
- [1] BindingDB. BDBM50323317 (CHEMBL4175848). Affinity Data: Ki = 10 nM for human GPR35. View Source
